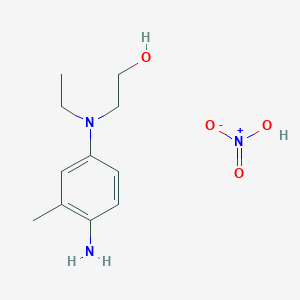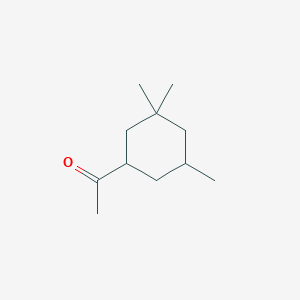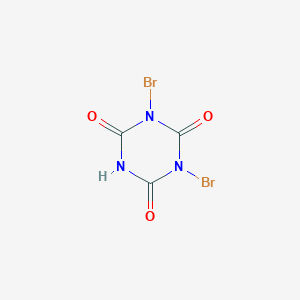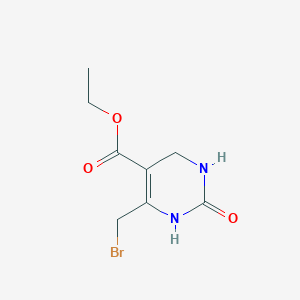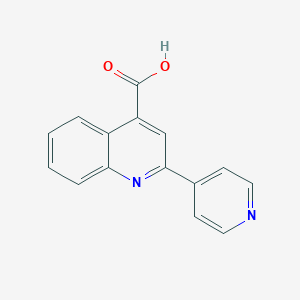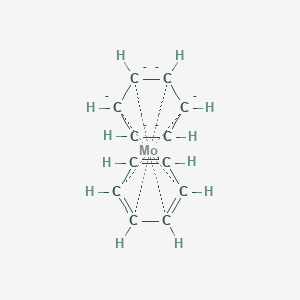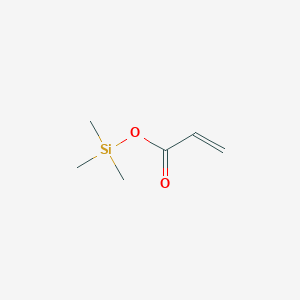
トリメチルシリルアクリレート
概要
説明
Trimethylsilyl acrylate, also known as Acrylic acid trimethylsilanyl ester, is a compound with the linear formula CH2=CHCO2Si(CH3)3 . It is characterized by chemical inertness and a large molecular volume .
Synthesis Analysis
Trimethylsilyl acrylate can be synthesized using 1-methylimidazole and chlorotrimethylsilane. The reaction mixture is stirred at 85°C for one hour, and then the phase separation is awaited over the course of two hours .Molecular Structure Analysis
The molecular structure of Trimethylsilyl acrylate is represented by the SMILES string CSi©OC(=O)C=C . It has a molecular weight of 144.24 g/mol .Chemical Reactions Analysis
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry .Physical And Chemical Properties Analysis
Trimethylsilyl acrylate has a boiling point of 53°C/0.2 mmHg and a density of 0.984 g/mL at 25°C. Its refractive index is n20/D 1.4090 .科学的研究の応用
シリコーン変性ポリウレタンアクリレート(SPUA)の調製
トリメチルシリルアクリレートは、シリコーン変性ポリウレタンアクリレート(SPUA)プレポリマーの調製に使用されます . これらのプレポリマーは、ジシクロヘキシルメタン-4, 4′-ジイソシアネート(HMDI)、PPG1000、トリエチレングリコール(TEG)、2-ヒドロキシエチルアクリレート(HEA)、およびトリ(トリメチルシロキシ)シリルプロピル側基を有する多価ヒドロキシアルキルシリコーン(MI-III)から調製されます .
繊維処理
トリメチルシリルアクリレートを含むSPUAプレポリマーは、繊維処理に使用されます . 処理された繊維は疎水性で親油性になり、油/水分離研究に使用することができます .
表面特性の改質
トリメチルシリルアクリレートを含むMI-IIIの構造と添加量は、SPUAの重合特性、表面特性、水およびn-ヘキサン耐性、および熱的および引張特性に影響を与える可能性があります . たとえば、トリ(トリメチルシロキシ)シリルプロピル基の表面凝集は、SPUAフィルムに微視的相分離の少ない、良好な疎水性、親油性、熱安定性、および機械的特性を与える可能性があります .
油/水分離
トリメチルシリルアクリレートを含むSPUA処理綿繊維は、比較的低い液体吸収容量(LAC)値を示し、n-ヘキサン/水、シクロヘキサン/水、メチルベンゼン/水などの油/水混合物の分離において、他の繊維に比べて最も優れています .
アクリレートポリマーでの使用
トリメチルシリルアクリレートは、アクリレートポリマーの製造に使用されます . これらのポリマーは、良好な衝撃靭性と耐破損性、透明性、弾性、かなり良好な耐熱性と耐油性で知られています .
生体医用アプリケーション
トリメチルシリルアクリレートを含むアクリレートは、コンタクトレンズや骨セメントなどの多くの生体医用アプリケーションで使用されています
作用機序
Target of Action
Trimethylsilyl acrylate, also known as acrylic acid trimethylsilanyl ester , is a chemical compound that belongs to the class of acrylate derivatives. It is characterized by the presence of a trimethylsilyl group (-Si(CH3)3) attached to the acrylate moiety . The primary targets of trimethylsilyl acrylate are organic compounds such as certain alcohols, phenols, or carboxylic acids . The compound acts by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on these compounds .
Mode of Action
The mode of action of trimethylsilyl acrylate involves the formation of trimethylsiloxy groups (-O-Si(CH3)3) on the target molecule . This is achieved through a process known as trimethylsilylation, which is facilitated by trimethylsilylating agents such as trimethylsilyl chloride and bis(trimethylsilyl)acetamide . The introduction of the trimethylsilyl group makes the target compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .
Biochemical Pathways
The biochemical pathways affected by trimethylsilyl acrylate are primarily related to the volatility and reactivity of organic compounds. By introducing a trimethylsilyl group to these compounds, their volatility is increased, which can facilitate their analysis in various biochemical applications . .
Result of Action
The primary result of the action of trimethylsilyl acrylate is the increased volatility of the target compounds, which can facilitate their analysis in various biochemical applications . Additionally, when attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
Action Environment
The action of trimethylsilyl acrylate can be influenced by various environmental factors. For instance, the efficiency of trimethylsilylation can be affected by the presence of other reactive groups in the target compound, as well as by the specific conditions under which the reaction is carried out. Furthermore, the stability of the trimethylsilyl group can be influenced by factors such as temperature and pH .
Safety and Hazards
Trimethylsilyl acrylate is a highly flammable liquid and vapor. In contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation, drowsiness or dizziness, and is suspected of causing cancer .
将来の方向性
生化学分析
Biochemical Properties
Trimethylsilyl acrylate plays a significant role in biochemical reactions due to its reactive nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can undergo methoxycarbonylation in the presence of palladium catalysts, leading to the formation of valuable intermediates . The trimethylsilyl group in trimethylsilyl acrylate can also interact with sugars and amino acids, facilitating the transfer of trimethylsilyl groups to these biomolecules . These interactions are crucial for the compound’s role in organic synthesis and polymer chemistry.
Cellular Effects
Trimethylsilyl acrylate has notable effects on various types of cells and cellular processes. It can influence cell function by interacting with cell membranes and other cellular components. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can be retained in or on cell membranes This retention can affect cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of trimethylsilyl acrylate involves its interactions at the molecular level. The trimethylsilyl group in the compound can act as a temporary protecting group during chemical synthesis, facilitating various chemical reactions . Additionally, trimethylsilyl acrylate can undergo derivatization, making it more volatile and amenable to analysis by gas chromatography or mass spectrometry . These molecular interactions are essential for understanding the compound’s role in biochemical reactions and its applications in analytical chemistry.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylsilyl acrylate can change over time. The compound’s stability and degradation are important factors to consider. Trimethylsilyl acrylate is known to be a flammable liquid with a flash point of -15°C . Its stability can be influenced by factors such as temperature and exposure to air. Long-term studies have shown that the compound can degrade over time, affecting its efficacy in biochemical reactions and its impact on cellular function.
Dosage Effects in Animal Models
The effects of trimethylsilyl acrylate can vary with different dosages in animal models. Studies have shown that organosilicon compounds, including trimethylsilyl acrylate, can have toxic or adverse effects at high doses . It is important to determine the threshold effects and safe dosage levels for the compound to avoid potential toxicity. Animal models are crucial for understanding the compound’s pharmacokinetics and its impact on biological systems.
Metabolic Pathways
Trimethylsilyl acrylate is involved in various metabolic pathways. The compound can undergo trimethylsilylation, a process that makes it more volatile and suitable for analysis by gas chromatography-mass spectrometry . This metabolic pathway is essential for the compound’s role in metabolite profiling and analytical chemistry. Additionally, trimethylsilyl acrylate can interact with enzymes and cofactors, affecting metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of trimethylsilyl acrylate within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s trimethylsilyl group can facilitate its transport across cell membranes and its accumulation in specific cellular compartments . Understanding the transport and distribution of trimethylsilyl acrylate is crucial for its applications in biotechnology and materials science.
Subcellular Localization
Trimethylsilyl acrylate’s subcellular localization is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, affecting its activity and function
特性
IUPAC Name |
trimethylsilyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2Si/c1-5-6(7)8-9(2,3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYBJBJYBGWBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339226 | |
| Record name | Trimethylsilyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13688-55-6 | |
| Record name | Trimethylsilyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00339226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethylsilyl Acrylate (stabilized with BHT) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions Trimethylsilyl acrylate undergoes and what makes it useful in organic synthesis?
A1: Trimethylsilyl acrylate is a versatile reagent in organic synthesis due to its participation in Michael additions and Peterson olefinations.
Q2: How does the presence of the Trimethylsilyl group influence the stereochemistry of reactions involving Trimethylsilyl acrylate?
A2: The Trimethylsilyl group plays a crucial role in directing the stereochemical outcome of reactions with Trimethylsilyl acrylate. For instance, Grignard reagents react with Methyl 2-(trimethylsilyl)acrylate to predominantly yield a single diastereomer of the 1:2 adduct after quenching with water [, ]. This high diastereoselectivity is attributed to tight chelation within the 1:2 adduct anions, a phenomenon influenced by the steric and electronic properties of the Trimethylsilyl group.
Q3: Can Trimethylsilyl acrylate be used to synthesize polymers with specific tacticity?
A3: Yes, Trimethylsilyl acrylate is a valuable monomer for synthesizing polymers with controlled stereochemistry. Notably, polymerization of Trimethylsilyl acrylate at low temperatures yields syndiotactic polymers []. This syndiotactic poly(Trimethylsilyl acrylate) can then be transformed into syndiotactic poly(methyl acrylate) [], highlighting a route to access polymers with desired properties influenced by tacticity.
Q4: Are there any spectroscopic techniques used to analyze the structure of polymers derived from Trimethylsilyl acrylate?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the stereoregularity of polymers produced from Trimethylsilyl acrylate and other acrylate monomers []. NMR analysis provides insights into the arrangement of monomer units within the polymer chain, allowing researchers to determine the degree of isotacticity, syndiotacticity, or atacticity. Additionally, infrared (IR) spectroscopy can provide an approximate estimation of stereoregularity in polymers like poly(methyl acrylate) [].
Q5: Beyond polymerization, are there other interesting applications of Trimethylsilyl acrylate in organic synthesis?
A5: Yes, Trimethylsilyl acrylate has proven valuable for synthesizing N-substituted β-Alanines [, ]. The Michael addition of various amines to Trimethylsilyl acrylate provides a direct route to these valuable building blocks commonly employed in medicinal chemistry and peptide research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




